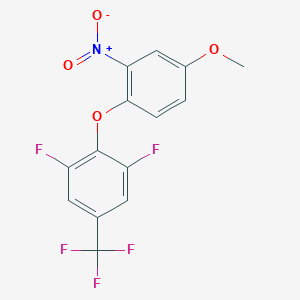
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of multiple functional groups, including fluorine, methoxy, nitro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Nitration: Introduction of the nitro group to the aromatic ring.
Methoxylation: Substitution of a hydrogen atom with a methoxy group.
Fluorination: Introduction of fluorine atoms to specific positions on the aromatic ring.
Phenoxy Substitution: Attachment of the phenoxy group to the aromatic ring.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of the methoxy group to a carbonyl group.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene has several applications in scientific research:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds with anti-inflammatory, anti-cancer, or antimicrobial properties.
Materials Science: Use in the development of advanced materials with unique electronic, optical, or mechanical properties.
Industrial Chemistry: Application in the synthesis of specialty chemicals, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of multiple functional groups allows for diverse interactions and effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-(4-methoxy-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group, resulting in different reactivity and applications.
1,3-Difluoro-2-(4-nitro-phenoxy)-5-(trifluoromethyl)benzene:
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)benzene: Lacks the trifluoromethyl group, leading to different physical and chemical characteristics.
Uniqueness
1,3-Difluoro-2-(4-methoxy-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8F5NO4 |
|---|---|
Molecular Weight |
349.21 g/mol |
IUPAC Name |
1,3-difluoro-2-(4-methoxy-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H8F5NO4/c1-23-8-2-3-12(11(6-8)20(21)22)24-13-9(15)4-7(5-10(13)16)14(17,18)19/h2-6H,1H3 |
InChI Key |
HKYPYLJCFZYTTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


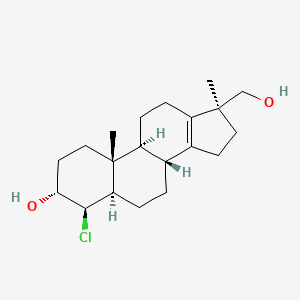

![4-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428694.png)


![(2S,2'S)-3,3'-(((6,6'-Dihydroxy-5,5'-diiodo-[1,1'-biphenyl]-3,3'-diyl)bis(oxy))bis(3,5-diiodo-4,1-phenylene))bis(2-aminopropanoic acid)](/img/structure/B13428699.png)
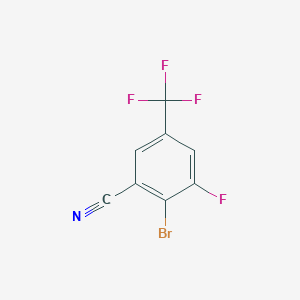
![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13428713.png)
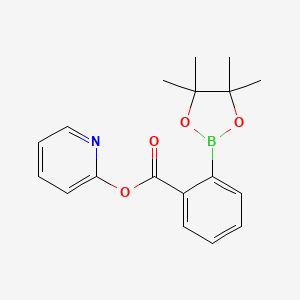
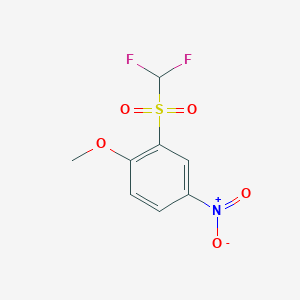
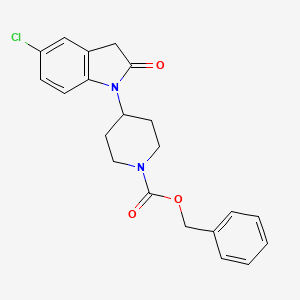
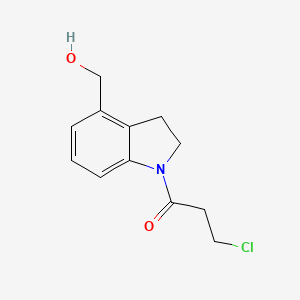
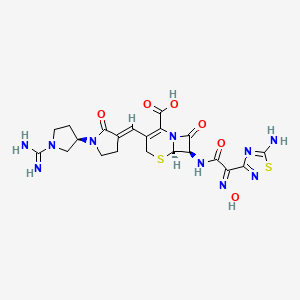
![1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
